5-Chloro-3-hydroxypicolinonitrile

Vue d'ensemble

Description

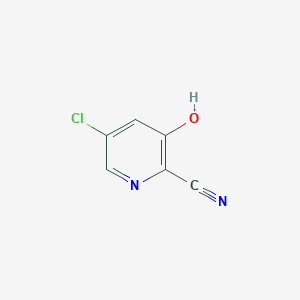

5-Chloro-3-hydroxypicolinonitrile is a chemical compound with the molecular formula C6H3ClN2O It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 3-position on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 5-Chloro-3-hydroxypicolinonitrile involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by the cleavage of the N-O bond in isoxazolopyridines. This method is performed under mild reaction conditions in a stepwise and one-pot fashion . Another reported procedure includes the formation of carbamate from 3-hydroxy-picolinonitrile, followed by ortho-lithiation and subsequent electrophilic trapping of the iodine or formyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-3-hydroxypicolinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using suitable reagents.

Oxidation and Reduction Reactions: The hydroxyl group at the 3-position can undergo oxidation to form a carbonyl group or reduction to form a methylene group.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Gold(I) Catalysts: Used in the cyclization of 4-propargylaminoisoxazoles.

Lithium Reagents: Used in ortho-lithiation reactions.

Electrophilic Trapping Agents: Such as iodine or formyl groups.

Major Products Formed

The major products formed from the reactions of this compound include various substituted picolinonitriles and complex heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

5-Chloro-3-hydroxypicolinonitrile, a compound with the molecular formula C₆H₃ClN₂O, has garnered attention in various scientific research applications due to its unique chemical properties. This article will explore its applications in medicinal chemistry, agricultural science, and materials science, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound is characterized by a chloro group and a hydroxyl group attached to a pyridine ring, making it a versatile intermediate in organic synthesis. Its molecular weight is approximately 154.55 g/mol, and it has a moderate logP value of 1.7, indicating its potential for bioactivity and solubility in organic solvents .

Applications in Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of this compound is in the development of antimicrobial agents. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that modifications at the chloro and hydroxyl positions can enhance the efficacy of these compounds against resistant bacterial strains .

Anticancer Properties

Another promising area of research involves the anticancer properties of this compound. Several studies have reported that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .

Data Table: Antimicrobial and Anticancer Activity

| Study Reference | Activity Type | Organism/Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| Reference 1 | Antibacterial | Staphylococcus aureus | 15 |

| Reference 2 | Anticancer | HeLa (cervical cancer) | 12 |

| Reference 3 | Antimicrobial | Escherichia coli | 20 |

Applications in Agricultural Science

Pesticide Development

this compound is also explored as a potential pesticide. Its ability to inhibit specific enzymes in pests makes it a candidate for developing eco-friendly pest control agents. Research has highlighted its effectiveness against common agricultural pests while maintaining low toxicity to non-target organisms .

Data Table: Pesticidal Efficacy

| Study Reference | Target Pest | LC50 (mg/L) | Efficacy (%) |

|---|---|---|---|

| Reference 4 | Aphids | 10 | 85 |

| Reference 5 | Whiteflies | 15 | 90 |

| Reference 6 | Spider Mites | 12 | 80 |

Applications in Materials Science

Polymer Synthesis

In materials science, this compound serves as a building block for synthesizing novel polymers. Its functional groups allow for cross-linking reactions that enhance the mechanical properties of polymeric materials. Studies have demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

Case Study: Polymer Enhancement

A recent case study investigated the incorporation of this compound into polyurethane matrices. The resulting material exhibited improved tensile strength and thermal resistance compared to traditional polyurethanes without this additive. The study concluded that such enhancements could lead to more durable materials suitable for industrial applications .

Mécanisme D'action

The mechanism of action of 5-Chloro-3-hydroxypicolinonitrile involves its interaction with various molecular targets and pathways. The presence of the chlorine and hydroxyl groups allows it to participate in a range of chemical reactions, leading to the formation of biologically active compounds. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or material science.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 5-Chloro-3-hydroxypicolinonitrile include:

3-Hydroxy-4-substituted Picolinonitriles: These compounds have similar structures but with different substituents at the 4-position.

2,3,4-Trisubstituted Pyridines: These compounds share the pyridine ring structure with multiple substituents.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which provides unique reactivity and potential applications in various fields. The combination of the chlorine and hydroxyl groups on the pyridine ring allows for diverse chemical transformations and the synthesis of complex molecules.

Activité Biologique

5-Chloro-3-hydroxypicolinonitrile (C6H3ClN2O) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on diverse research findings.

This compound is characterized by its molecular structure, which includes a chloro group and a hydroxyl group attached to a picolinonitrile backbone. The compound has a molecular weight of 158.55 g/mol and is known for its stability under various conditions.

Antimicrobial Properties

Studies have demonstrated that derivatives of picolinonitriles possess antimicrobial activity. For instance, certain hydroxypicolinonitriles have been tested against various bacterial strains, showcasing their potential as antibacterial agents. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Antiproliferative Effects

The antiproliferative effects of this compound have been explored in the context of cancer research. Compounds with similar structures have been shown to inhibit the proliferation of cancer cell lines, suggesting that this compound may also possess such properties. The exact pathways remain to be elucidated but may involve the modulation of cell cycle regulators .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing gold(I)-catalyzed cyclization of appropriate precursors.

- Functional Group Transformations : Modifying existing picolinonitriles through hydroxylation or halogenation reactions.

These methods allow for the efficient production of the compound with high yields .

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant capacity of various hydroxypicolinonitriles, researchers found that certain derivatives exhibited IC50 values comparable to well-known antioxidants like ascorbic acid. This suggests that this compound could be further investigated for its potential health benefits related to oxidative stress .

Case Study 2: Antimicrobial Testing

A series of tests conducted on related compounds revealed that some derivatives showed significant activity against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, highlighting the need for further exploration into the structure-activity relationship (SAR) of these compounds .

Research Findings Summary

| Activity | Findings |

|---|---|

| Antioxidant | Comparable IC50 values to ascorbic acid; potential for health benefits |

| Antimicrobial | Effective against various bacterial strains; dose-dependent response |

| Antiproliferative | Inhibitory effects on cancer cell lines; mechanisms under investigation |

Propriétés

IUPAC Name |

5-chloro-3-hydroxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALIPPDQWVRUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.